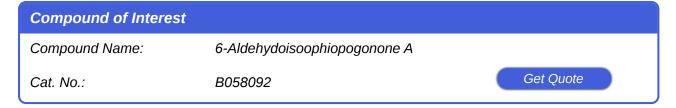


# 6-Aldehydoisoophiopogonone A: A Technical Overview of its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**6-Aldehydoisoophiopogonone A** is a homoisoflavonoid, a class of natural organic compounds, isolated from the roots of Ophiopogon japonicus (Thunb.) Ker-Gawl. This technical guide provides a consolidated overview of its known physicochemical properties, experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.

# **Physicochemical Properties**

Comprehensive data on all physicochemical aspects of **6-Aldehydoisoophiopogonone A** are not readily available in public literature. However, key identified properties are summarized below.



Property	Value	Reference
Molecular Formula	C19H14O7	[1]
Molecular Weight	354.3 g/mol	[1]
CAS Number	112500-90-0	[2]
Appearance	Solid	[2]
IUPAC Name	3-(1,3-benzodioxol-5- ylmethyl)-5,7-dihydroxy-8- methyl-4-oxochromene-6- carbaldehyde	[1]
Canonical SMILES	CC1=C(C(=C(C2=C1OC=C(C 2=O)CC3=CC4=C(C=C3)OCO 4)O)C=O)O	[1]
Topological Polar Surface Area	102 Ų	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	7	[1]
Rotatable Bond Count	3	[1]
Solubility	Data not readily available.  Commercial suppliers suggest in vivo formulation protocols.	
Melting Point	Data not readily available.	_
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Shipped with blue ice or at ambient temperature.	_

# **Experimental Protocols**



# Extraction and Purification of 6-Aldehydoisoophiopogonone A

The following protocol is based on an efficient method combining supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC).

- 1. Supercritical Fluid Extraction (SFE):
- Plant Material: Dried roots of Ophiopogon japonicus.
- Optimization: An orthogonal test L9 (3)
  - Pressure: 25 MPa
  - Temperature: 55°C
  - Dynamic Extraction Time: 4.0 hours
  - Modifier: 25% Methanol
- Procedure: The optimized conditions are applied to a preparative SFE system to obtain a crude extract containing homoisoflavonoids.
- 2. High-Speed Counter-Current Chromatography (HSCCC) Purification:
- Apparatus: A suitable HSCCC instrument.
- Two-Phase Solvent System: A mixture of n-hexane/ethyl acetate/methanol/acetonitrile/water in a volume ratio of 1.8:1.0:1.0:1.2:1.0.
- Procedure:
  - The HSCCC column is first entirely filled with the upper phase (stationary phase).
  - The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the column.

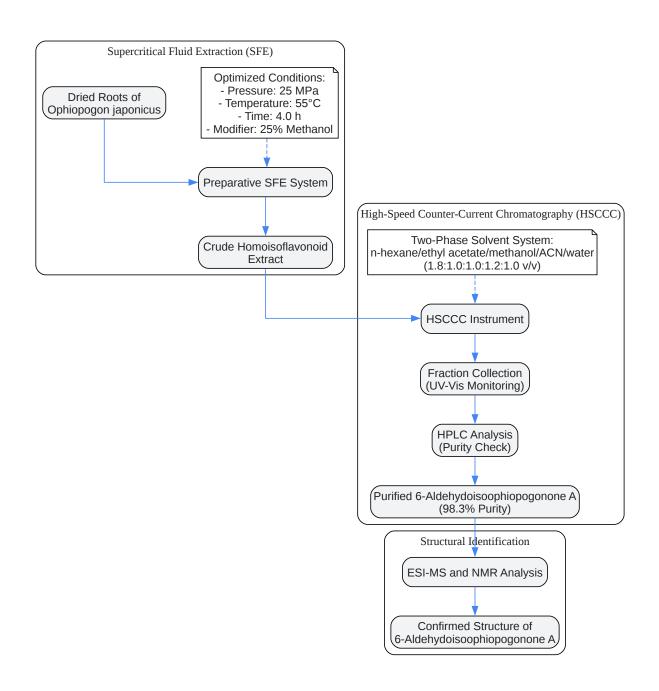






- After hydrodynamic equilibrium is reached, the crude extract (dissolved in a small volume of the solvent mixture) is injected.
- The effluent from the outlet of the column is continuously monitored by a UV-Vis detector.
- Fractions are collected according to the elution profile.
- Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. In a reported experiment, this method yielded 6-aldehydo-isoophiopogonone A with a purity of 98.3%.
- Structure Identification: The chemical structure of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) analysis.





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Extraction and Purification Workflow for 6-Aldehydoisoophiopogonone A.



## **Biological Activity and Signaling Pathways**

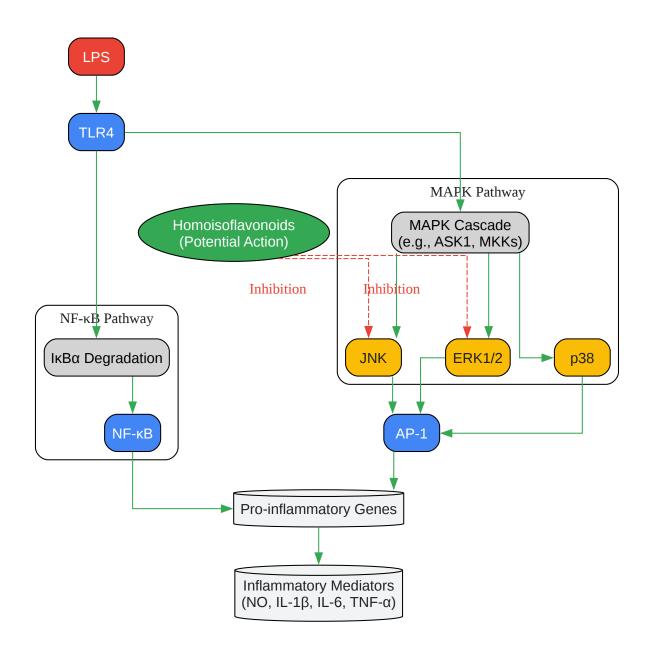
Specific studies detailing the biological activities and signaling pathway modulation of **6-Aldehydoisoophiopogonone A** are limited. However, research on other homoisoflavonoids isolated from Ophiopogon japonicus suggests potential anti-inflammatory and antioxidant properties.[3][4][5][6]

### **Potential Anti-Inflammatory Activity**

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory effects.[3][4] For instance, some of these compounds can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages.[7] This is often achieved through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in inflammation. [7] Inhibition of the phosphorylation of ERK1/2 and JNK, components of the MAPK pathway, has been observed with other compounds from this plant, leading to a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6.[7]

While not yet demonstrated specifically for **6-Aldehydoisoophiopogonone A**, a similar mechanism of action is plausible.





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Generalized MAPK/NF-kB signaling pathway potentially inhibited by homoisoflavonoids.

## **Potential Antioxidant Activity**



The root extract of Ophiopogon japonicus, which is rich in homoisoflavonoids, has demonstrated significant antioxidant activities.[4][6] Compounds like methylophiopogonanone A and B have been studied for their ability to scavenge free radicals.[4][6] This suggests that **6-Aldehydoisoophiopogonone A** may also contribute to the overall antioxidant capacity of the plant extract, though specific studies are needed to confirm this.

#### Conclusion

**6-Aldehydoisoophiopogonone A** is a well-characterized homoisoflavonoid in terms of its chemical structure and methods for its isolation. While its physicochemical profile is not yet complete, and its specific biological functions are still under investigation, the activities of related compounds from Ophiopogon japonicus suggest it may be a promising candidate for further research, particularly in the areas of anti-inflammatory and antioxidant drug discovery. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy in various disease models.

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